2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone
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Overview
Description
2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone is an organic compound characterized by the presence of a difluorophenyl group and a phenyl group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone typically involves the condensation of 2,5-difluorobenzaldehyde with 3-phenyl-1-indanone. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has been investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit anti-inflammatory, anticancer, and antimicrobial activities. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.
Industry
In industry, this compound is used in the development of advanced materials. Its structural properties make it suitable for incorporation into polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Difluorophenyl)methylene]-3-phenyl-1-indanone
- 2-[(2,6-Difluorophenyl)methylene]-3-phenyl-1-indanone
- 2-[(3,5-Difluorophenyl)methylene]-3-phenyl-1-indanone
Uniqueness
2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2Z)-2-[(2,5-difluorophenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2O/c23-16-10-11-20(24)15(12-16)13-19-21(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22(19)25/h1-13,21H/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCOALRWQXAFKV-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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